N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T0467: is a chemical compound known for its role in activating parkin mitochondrial translocation in a PINK1-dependent manner. It is primarily used in scientific research related to Parkinson’s disease and other neurodegenerative disorders. The compound does not induce mitochondrial accumulation of PINK1 in dopaminergic neurons, making it a potential candidate for studying PINK1-Parkin signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T0467 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically exceeding 99% .
Industrial Production Methods: Industrial production of T0467 is carried out under stringent conditions to ensure high yield and purity. The process involves the use of advanced chemical synthesis techniques and purification methods. The compound is available in various quantities, ranging from milligrams to grams, and is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: T0467 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: T0467 can be reduced using appropriate reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts and solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of T0467 .
Scientific Research Applications
T0467 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to mitochondrial function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
T0467 exerts its effects by activating parkin mitochondrial translocation in a PINK1-dependent manner. This activation does not induce mitochondrial accumulation of PINK1 in dopaminergic neurons. The compound enhances PINK1-Parkin signaling, which is crucial for maintaining mitochondrial health and function. The molecular targets and pathways involved include PINK1 and parkin, which play key roles in mitochondrial quality control and neuroprotection .
Comparison with Similar Compounds
T0466: Another compound that activates PINK1-Parkin signaling and has similar applications in neurodegenerative disease research.
KTP: Known for improving mitochondrial calcium response and reducing ATP production defects in Drosophila larval muscles
Uniqueness: T0467 is unique in its ability to activate parkin mitochondrial translocation without inducing mitochondrial accumulation of PINK1 in dopaminergic neurons. This property makes it a valuable tool for studying PINK1-Parkin signaling pathways and their role in neurodegenerative diseases .
Properties
IUPAC Name |
N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5/c1-16-14-28-8-9-32(16)15-18-2-3-22(27)21(12-18)23-5-7-30-24(31-23)29-6-4-17-10-19(25)13-20(26)11-17/h2-3,5,7,10-13,16,28H,4,6,8-9,14-15H2,1H3,(H,29,30,31)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKYGZGDGZPOK-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.